molecular formula C19H22ClN3O B2613628 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2309713-18-4

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2613628
CAS No.: 2309713-18-4
M. Wt: 343.86
InChI Key: JLOGWUIARHQABI-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure and Synthesis

The compound's synthesis and crystal structure characterization have been explored, revealing insights into its molecular configuration and intermolecular interactions. Wu, Guo, Zhang, and Xia (2015) investigated a related compound's absolute molecular configuration using X-ray crystallography, showing intermolecular hydrogen bonds and weak intermolecular interactions in its structure (Wu, Guo, Zhang, & Xia, 2015).

2. Antimicrobial and Anticancer Activities

Research has also focused on synthesizing novel compounds with potential antimicrobial and anticancer properties. For instance, Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating the structural framework of imidazole, evaluating their efficacy against various cancer cell lines and pathogenic strains, showing promising results (Katariya, Vennapu, & Shah, 2021). Similarly, Kayarmar et al. (2014) created derivatives with significant antibacterial and anticancer activities, indicating the compound's potential as an effective agent in these fields (Kayarmar et al., 2014).

3. Antiprotozoal Activities

The compound and its derivatives have also shown promising antiprotozoal activities. Research by Weis et al. (2008) on similar compounds indicated potential antiprotozoal effects against organisms like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting its applicability in treating protozoal infections (Weis et al., 2008).

4. N-Heterocyclic Carbene Precursors

The compound is also relevant in the synthesis of N-heterocyclic carbene precursors. Studies like those by Hintermann (2007) have focused on the efficient synthesis of these precursors, important for ligands and catalysts in various chemical reactions (Hintermann, 2007).

5. Antifungal Activity

Compounds with structural similarities have been synthesized for antifungal applications. For instance, Chevreuil et al. (2007) synthesized new compounds and evaluated their antifungal activity against various strains, showing promising results (Chevreuil et al., 2007).

6. Antibacterial Activity

Research into the compound's derivatives has also extended to assessing antibacterial properties. Guo et al. (2018) synthesized cation-based small molecule compounds and polymers, finding that the main-chain cationic polymers derived from the compound showed significant antibacterial activities (Guo et al., 2018).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-15-3-1-2-14(10-15)4-7-19(24)23-16-5-6-17(23)12-18(11-16)22-9-8-21-13-22/h1-3,8-10,13,16-18H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOGWUIARHQABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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